2-(5-Methylmorpholin-3-yl)cycloheptan-1-one
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Overview
Description
2-(5-Methylmorpholin-3-yl)cycloheptan-1-one is a chemical compound with the molecular formula C₁₂H₂₁NO₂ and a molecular weight of 211.3 g/mol . This compound is primarily used in research and development settings and is not intended for human or veterinary use . It features a cycloheptanone ring fused with a morpholine ring, which is methylated at the 5-position.
Preparation Methods
The synthesis of 2-(5-Methylmorpholin-3-yl)cycloheptan-1-one typically involves the following steps:
Cycloheptanone Formation: The initial step involves the formation of the cycloheptanone ring, which can be achieved through various organic synthesis methods.
Morpholine Ring Formation: The morpholine ring is then synthesized and methylated at the 5-position.
Chemical Reactions Analysis
2-(5-Methylmorpholin-3-yl)cycloheptan-1-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols.
Substitution: Nucleophilic substitution reactions can occur at the morpholine ring, where nucleophiles replace the methyl group or other substituents.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
2-(5-Methylmorpholin-3-yl)cycloheptan-1-one has several scientific research applications, including:
Chemistry: It is used as a reference standard in analytical chemistry for the development and validation of analytical methods.
Biology: This compound is utilized in biochemical assays to study enzyme interactions and metabolic pathways.
Medicine: Research involving this compound focuses on its potential therapeutic effects and its role as a precursor in the synthesis of pharmaceutical agents.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(5-Methylmorpholin-3-yl)cycloheptan-1-one involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its binding to enzymes or receptors, leading to changes in biochemical pathways. The exact molecular targets and pathways involved are still under investigation, and further research is needed to elucidate these mechanisms .
Comparison with Similar Compounds
2-(5-Methylmorpholin-3-yl)cycloheptan-1-one can be compared with other similar compounds, such as:
2-(5-Methylmorpholin-3-yl)cyclohexan-1-one: This compound has a cyclohexanone ring instead of a cycloheptanone ring, leading to differences in chemical reactivity and biological activity.
2-(5-Methylmorpholin-3-yl)cyclopentan-1-one: Featuring a cyclopentanone ring, this compound exhibits distinct chemical and biological properties compared to this compound.
The uniqueness of this compound lies in its specific ring structure and the presence of the morpholine ring, which imparts unique chemical and biological properties.
Properties
Molecular Formula |
C12H21NO2 |
---|---|
Molecular Weight |
211.30 g/mol |
IUPAC Name |
2-(5-methylmorpholin-3-yl)cycloheptan-1-one |
InChI |
InChI=1S/C12H21NO2/c1-9-7-15-8-11(13-9)10-5-3-2-4-6-12(10)14/h9-11,13H,2-8H2,1H3 |
InChI Key |
XKEIRTQADYNULJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1COCC(N1)C2CCCCCC2=O |
Origin of Product |
United States |
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